Product packaging for D-Alanine Isopropyl Amide(Cat. No.:)

D-Alanine Isopropyl Amide

Cat. No.: B8585016
M. Wt: 130.19 g/mol
InChI Key: QIVCLSJTIRCGKW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing D-Alanine Isopropyl Amide within the Landscape of Amide-Containing Compounds

Amide-containing compounds form a vast and vital class of molecules with widespread importance in chemistry, biology, and materials science. bohrium.com The amide bond is the defining linkage in proteins and peptides, and it is also a key functional group in a multitude of pharmaceuticals, polymers, and other synthetic materials. The synthesis of amides is a fundamental transformation in organic chemistry, with numerous methods developed to facilitate their formation. organic-chemistry.orgwhiterose.ac.uknumberanalytics.com These methods often involve the coupling of a carboxylic acid with an amine, sometimes requiring activating agents to proceed efficiently. numberanalytics.com

This compound is a specific example of a D-amino acid amide. It is structurally characterized by a D-alanine core, where the carboxyl group has been converted into an amide by reaction with isopropylamine (B41738). This modification transforms the acidic carboxyl group into a neutral amide functional group, which can significantly alter the molecule's physical and chemical properties, such as its solubility, stability, and ability to participate in hydrogen bonding.

The synthesis of this compound can be achieved through various standard amidation procedures. One documented method involves the reaction of (R)-ethyl-2-azidopropionate with isopropylamine to form N-isopropyl-2-azidopropionamide, which is then reduced using a Raney nickel catalyst to yield the final product. prepchem.com Other general methods for amide synthesis, such as the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative like an acid chloride, could also be employed. numberanalytics.commasterorganicchemistry.com

Within the broader landscape of amide-containing compounds, this compound serves as a building block and an intermediate in the synthesis of more complex molecules. Its D-chiral center is a key feature that can be exploited in the design of stereospecific drugs and other bioactive compounds. For instance, D-amino acid amides, including derivatives of D-alanine, are utilized in the synthesis of peptide-based therapeutics and as chiral resolving agents. researchgate.netasm.orgnih.gov The isopropyl group attached to the amide nitrogen provides a degree of steric bulk and hydrophobicity that can influence the molecule's interactions with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B8585016 D-Alanine Isopropyl Amide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2R)-2-amino-N-propan-2-ylpropanamide

InChI

InChI=1S/C6H14N2O/c1-4(2)8-6(9)5(3)7/h4-5H,7H2,1-3H3,(H,8,9)/t5-/m1/s1

InChI Key

QIVCLSJTIRCGKW-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)NC(C)C)N

Canonical SMILES

CC(C)NC(=O)C(C)N

Origin of Product

United States

Advanced Synthetic Methodologies for D Alanine Isopropyl Amide

Enantioselective Chemical Synthesis Approaches

Enantioselective chemical synthesis provides direct routes to specific stereoisomers, avoiding the need for resolving racemic mixtures. These methods are crucial for producing optically pure D-α-amino amides like D-Alanine Isopropyl Amide.

Stereoselective Conversion Strategies for D-Alpha-Amino Amides

The synthesis of D-amino amides often relies on techniques that can selectively produce the desired D-enantiomer. rsc.org Traditional methods frequently involve enzymatic resolution or the crystallization of diastereomeric salts, which inherently produce the L-amino acid as a byproduct. rsc.orgnih.gov Modern enantioselective strategies, however, offer direct access to the specific α-amino amide. rsc.org

One prominent strategy involves a three-step protocol that begins with aliphatic aldehydes. rsc.orgnih.gov This method utilizes a cinchona alkaloid-catalyzed aza-Henry reaction with bromonitromethane, followed by integration with umpolung amide synthesis to yield homologated peptides with a D-α-amino amide structure. rsc.orgnih.gov Other approaches focus on the stereoselective conversion of α-amino acids from L to D configuration. This can be achieved through methods such as solubility-induced diastereomer transformation (SIDT) or the use of recyclable Schiff base ligands with copper(II) complexes. researchgate.net Additionally, catalytic asymmetric Strecker reactions, which assemble an amino acid from an aldehyde, ammonia, and cyanide, can be adapted for the enantioselective synthesis of α-amino acid derivatives when a suitable chiral catalyst is employed. acs.org

Table 1: Comparison of Stereoselective Synthesis Strategies
StrategyDescriptionKey Features
Aza-Henry Reaction / Umpolung Amide SynthesisA multi-step protocol starting from aliphatic aldehydes using a cinchona alkaloid catalyst. rsc.orgnih.govrsc.orgProvides direct, selective access to D-α-amino amides. rsc.org
Solubility-Induced Diastereomer Transformation (SIDT)Involves the formation of ternary complexes of an α-amino acid with a chiral guanidine (B92328) to convert L to D forms. researchgate.netAchieves L to D conversion of unactivated α-amino acids. researchgate.net
Cu(II) Complex ResolutionAn operationally simple resolution method using a recyclable Schiff base ligand and copper salts. researchgate.netProvides enantiopure N,C-unprotected α-amino acids. researchgate.net

Integration into Homologated Peptide Synthesis

Peptide homologation is the process of extending a peptide chain, and D-amino amides are valuable precursors for this purpose. rsc.orgrsc.org Traditional peptide synthesis relies on the activation of a carboxylic acid group to form an amide bond. luxembourg-bio.com However, this activation step can make the α-carbon prone to epimerization, leading to a loss of chiral integrity. rsc.org

By using a pre-synthesized D-α-amino amide, the problematic activation of the corresponding amino acid's carboxyl group is circumvented, thus preserving the stereochemistry. rsc.org The synthesis of longer peptides is often accomplished through solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing chain anchored to a resin. luxembourg-bio.commasterorganicchemistry.com In this context, a protected form of D-Alanine, such as N-Benzyloxycarbonyl-D-alanine, can be coupled with isopropylamine (B41738) using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (HOBt) to form the amide prior to its integration into the peptide sequence. prepchem.com This ensures that the D-configuration is maintained throughout the synthesis of the final peptide.

Biocatalytic Synthesis and Deracemization Strategies

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and exhibit remarkable enantio-, regio-, and stereoselectivity, which is advantageous for producing chiral compounds. rug.nlrug.nl

Enzyme-Catalyzed Aminolysis for D-Amino Acid N-Alkyl Amide Formation

Hydrolase enzymes, such as lipases and proteases, are effective catalysts for forming amide bonds. rug.nlrug.nl The mechanism for this transformation typically involves an acyl-enzyme intermediate. rug.nl In the synthesis of this compound, a D-alanine ester can serve as the substrate. The enzyme first catalyzes the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile, in this case, isopropylamine. rug.nl This aminolysis step results in the formation of the desired N-alkyl amide bond. rug.nlrug.nl

This enzymatic approach is part of an ATP-independent pathway that relies on the transient activation of the carboxylic acid via the acyl-enzyme intermediate. nih.gov This method avoids the use of harsh chemicals and protecting groups often required in conventional synthesis. nih.gov

Cascade Reaction Systems for D-Enantiomer Production

Cascade reactions, where multiple enzymatic steps are performed in a single pot, provide an efficient pathway for complex transformations. For the production of D-amino acids from their L-counterparts, in vivo cascade systems have been developed. nih.gov One such system engineered in E. coli facilitates the stereoinversion of L-amino acids to D-amino acids. nih.gov

This biocatalytic cascade involves three key enzymes:

L-amino acid deaminase (LAAD): Catalyzes the oxidative deamination of the L-amino acid. nih.gov

A variant of meso-diaminopimelate dehydrogenase (DAPDH): Performs the reductive amination of the resulting α-keto acid to the D-amino acid. nih.gov

Formate dehydrogenase (FDH): Used for the regeneration of the necessary cofactor (NADH). nih.gov

This system has been shown to effectively convert various L-amino acids into their corresponding D-enantiomers with high efficiency and optical purity. nih.gov The D-alanine produced through this cascade can then be isolated and converted to this compound via chemical or enzymatic amidation. Another natural biocatalytic pathway for D-alanine synthesis exists in bacteria, which utilizes alanine (B10760859) racemase (Alr) to directly interconvert L-alanine and D-alanine. nih.gov

Table 2: Enzymes in Cascade Systems for D-Amino Acid Production
Enzyme SystemEnzymeFunctionReference
In Vivo Stereoinversion CascadeL-amino acid deaminase (LAAD)Oxidative deamination of L-amino acid. nih.gov
meso-diaminopimelate dehydrogenase (DAPDH) variantReductive amination to D-amino acid. nih.gov
Formate dehydrogenase (FDH)Cofactor regeneration. nih.gov
Bacterial D-Alanine SynthesisAlanine Racemase (Alr)Reversible conversion of L-alanine and D-alanine. nih.gov

Precursor and Intermediate Development for this compound Synthesis

A direct chemical synthesis can start from (R)-ethyl-2-azidopropionate, which reacts with isopropylamine to form the intermediate N-isopropyl-2-azidopropionamide. prepchem.com This azido-amide is then reduced, for instance with a Raney nickel catalyst, to yield the final product, N-isopropyl-D-alanine amide. prepchem.com Another common precursor is D-alanine itself, which often requires protection of its amino group before amide bond formation. prepchem.com For example, N-Benzyloxycarbonyl-D-alanine can be coupled directly with isopropylamine using standard peptide coupling agents. prepchem.com

For syntheses starting from non-chiral or racemic materials, precursors like L-chloropropionic acid can be used to produce D-alanine through a reaction with ammonia. google.com In more advanced enantioselective methods, simple aliphatic aldehydes serve as the initial precursors. rsc.org

Table 3: Precursors and Intermediates in this compound Synthesis
PrecursorKey Intermediate(s)Synthetic ApproachReference
(R)-ethyl-2-azidopropionateN-isopropyl-2-azidopropionamideAmidation followed by reduction. prepchem.com
D-AlanineN-Benzyloxycarbonyl-D-alanineN-protection followed by direct coupling. prepchem.com
L-chloropropionic acidD-alanineAmination to form D-alanine, then amidation. google.com
Aliphatic Aldehydeβ-amino-α-bromonitroalkaneCatalytic aza-Henry reaction and subsequent steps. rsc.orgnih.gov

D-Alanine Methyl Ester and Hydrochloride Derivatives as Acyl Donors

In the synthesis of this compound, D-Alanine methyl ester and its hydrochloride salt serve as effective acyl donors. The esterification of the carboxylic acid group in D-alanine to a methyl ester enhances its reactivity for amidation. The use of the hydrochloride salt is particularly common as it improves the compound's stability and solubility in aqueous media during peptide synthesis. researchgate.net

The core of this synthetic approach is the direct amidation of the D-alanine methyl ester with isopropylamine. This nucleophilic acyl substitution reaction involves the attack of the amine group of isopropylamine on the carbonyl carbon of the ester. To facilitate this transformation and achieve high yields while preventing side reactions, a coupling agent is often employed. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are common choices for activating the carboxylic acid group (though in this case, the ester itself is the acyl donor, direct amidation can be facilitated by reagents that enhance the process). hepatochem.com The reaction typically proceeds in an inert organic solvent.

Reaction Scheme: Amidation using D-Alanine Methyl Ester Hydrochloride

Reactant 1Reactant 2ReagentsProduct
D-Alanine Methyl Ester HydrochlorideIsopropylamineBase (e.g., Triethylamine), Coupling Agent (optional)This compound

Research findings indicate that direct amidation of esters can be achieved under various conditions, including nickel-catalyzed systems which allow for the conversion of methyl esters to amides. mdpi.com This method provides a reliable pathway to synthesize the target amide with high fidelity to the original stereochemistry of the D-alanine precursor. The selection of appropriate solvents and reaction temperatures is crucial to optimize the yield and purity of the final product, this compound.

Role of L-Alanine Isopropyl Ester Hydrochloride and its Enantiomer in Synthetic Pathways

L-Alanine Isopropyl Ester Hydrochloride is a widely utilized intermediate in organic synthesis, particularly for producing a variety of pharmaceuticals and agrochemicals where specific stereochemistry is required. guidechem.com It is typically synthesized through the esterification of L-alanine with isopropanol (B130326), followed by treatment with hydrochloric acid to form the stable, crystalline salt. guidechem.comgoogle.com Its importance lies in its role as a chiral building block, providing a readily available source of L-alanine for incorporation into larger molecules. guidechem.com

In the context of synthesizing this compound, the direct precursor required is the enantiomer of the L-alanine derivative, which is D-Alanine Isopropyl Ester Hydrochloride . The synthetic principles are identical, but the stereochemical outcome is dictated by the starting material. Therefore, to produce this compound, one must start with D-alanine, which is then converted to D-Alanine Isopropyl Ester Hydrochloride.

This ester hydrochloride serves as the activated acyl donor for the subsequent amidation step. The synthesis involves two primary stages:

Esterification: D-alanine is reacted with isopropanol in the presence of an acid catalyst to yield D-Alanine Isopropyl Ester.

Amidation: The resulting D-Alanine Isopropyl Ester is then directly reacted with isopropylamine. The hydrochloride salt is typically neutralized in situ with a non-nucleophilic base, allowing the free ester to react with isopropylamine to form the target amide bond. prepchem.com

The use of the isopropyl ester, as opposed to the methyl ester discussed previously, presents an alternative route. The choice between the methyl or isopropyl ester can depend on factors such as reaction kinetics, solubility of intermediates, and the ease of purification of the final product. Both pathways, however, underscore the fundamental strategy of using an amino acid ester as an activated precursor for amide bond formation. The high stereochemical integrity of the starting D-alanine ester is crucial for obtaining the enantiomerically pure this compound.

Compound Properties: Enantiomeric Alanine Isopropyl Ester Hydrochlorides

Compound NameMolecular FormulaMolecular Weight ( g/mol )ChiralityRole in Synthesis
L-Alanine Isopropyl Ester HydrochlorideC6H14ClNO2167.63Levorotatory (L)Chiral intermediate for L-derivatives guidechem.com
D-Alanine Isopropyl Ester HydrochlorideC6H14ClNO2167.63Dextrorotatory (D)Direct precursor for this compound

High Resolution Structural Elucidation and Spectroscopic Analysis of D Alanine Isopropyl Amide and Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and purity of organic molecules in solution. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular conformation and the presence of any impurities can be obtained.

The ¹H NMR spectrum of D-Alanine Isopropyl Amide is expected to show distinct signals for the protons of the alanine (B10760859) methyl group, the α-proton, the amide proton, and the isopropyl group's methine and methyl protons. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the α-proton is expected to be deshielded due to the adjacent carbonyl and amino groups. Similarly, the isopropyl methine proton will be shifted downfield due to the neighboring amide nitrogen.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The carbonyl carbon is characteristically found at a low field (high ppm value) due to the strong deshielding effect of the double-bonded oxygen. The α-carbon and the carbons of the isopropyl group will also have distinct chemical shifts.

The purity of a sample can be assessed by the absence of unexpected signals in the NMR spectra. The presence of additional peaks would indicate the presence of impurities, and their integration relative to the main compound's signals can be used for quantification.

Conformational analysis of this compound can be performed by analyzing the coupling constants between protons, particularly the ³J(H-N, H-α) coupling constant, which is related to the dihedral angle between the N-H and Cα-H bonds via the Karplus equation. This information, combined with two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the preferred solution conformation of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Ala-CH₃~1.3Doublet~7
Ala-α-CH~3.5Quartet~7
NH~7.5Broad Singlet-
Isopropyl-CH~4.0Septet~6
Isopropyl-CH₃~1.1Doublet~6

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The data is based on general principles of NMR spectroscopy and comparison with similar structures.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Ala-C=O~175
Ala-α-C~50
Ala-CH₃~18
Isopropyl-CH~42
Isopropyl-CH₃~22

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The data is based on general principles of NMR spectroscopy and comparison with similar structures.

Two-Dimensional Infrared (2D IR) Spectroscopy for Backbone Conformational Dynamics

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides and proteins on a picosecond timescale. hmdb.cahmdb.ca By probing the vibrational couplings between different amide modes, 2D IR can provide detailed information about the backbone conformation and its fluctuations. hmdb.cahmdb.ca

The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H in-plane bending and C-N stretching) are particularly sensitive to the secondary structure of the peptide backbone. hmdb.ca In a 2D IR experiment, a series of ultrafast laser pulses are used to create a correlation spectrum that reveals the coupling between different vibrational modes. hmdb.ca

For a small molecule like this compound, 2D IR spectroscopy can be used to study the conformational dynamics around the amide bond. The coupling between the amide I and amide II modes, as well as the vibrational frequency of the amide I mode itself, is sensitive to the local environment and hydrogen bonding interactions. By analyzing the cross-peaks in the 2D IR spectrum, it is possible to determine the relative orientation of the transition dipoles of the coupled vibrations, which in turn provides information about the backbone dihedral angles (φ and ψ).

Studies on model peptides like penta-alanine have shown that 2D IR spectroscopy, in combination with isotope labeling, can be used to determine the population of different conformations, such as polyproline II (PPII) and β-strand structures, in solution. hmdb.ca While a specific 2D IR study on this compound is not available, the principles derived from studies on larger peptides are applicable. The technique could be used to investigate how factors like solvent polarity and temperature influence the conformational equilibrium of the amide backbone.

Interactive Data Table: Typical Amide Vibrational Frequencies for 2D IR Spectroscopy

Vibrational Mode Typical Frequency Range (cm⁻¹) Structural Sensitivity
Amide I (C=O stretch)1600-1700Secondary structure, hydrogen bonding
Amide II (N-H bend, C-N stretch)1500-1600Secondary structure, hydrogen bonding
Amide III1200-1400Combination of C-N stretch and N-H bend

Mass Spectrometry-Based Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. In combination with tandem mass spectrometry (MS/MS), it allows for the detailed analysis of fragmentation pathways, providing valuable structural information.

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization methods to generate the protonated molecule [M+H]⁺. The accurate mass of this ion, determined by high-resolution mass spectrometry, can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) of the protonated this compound would induce fragmentation, primarily at the amide bond. The fragmentation of protonated oligoalanines has been studied, and the primary fragmentation pathway involves the cleavage of the amide bond to form b and y ions. docbrown.info This process is rationalized by the mobile proton model, where the proton can migrate along the peptide backbone, leading to cleavage at different amide bonds. docbrown.info

For this compound, the expected fragmentation would involve the cleavage of the amide bond between the alanine residue and the isopropylamine (B41738) group. This would result in the formation of a b-type ion corresponding to the D-alanyl group and a y-type ion corresponding to the protonated isopropylamine. Further fragmentation of the b-ion could occur through the loss of carbon monoxide (CO). The fragmentation pathways of peptides can also involve the formation of a-type ions, which are typically formed from b-ions by the loss of CO. hmdb.ca

Interactive Data Table: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound

Ion Type Proposed Structure Predicted m/z
[M+H]⁺C₆H₁₄N₂O + H⁺131.1184
b₁CH₃-CH(NH₂)-CO⁺72.0449
y₁H₂N⁺(CH(CH₃)₂)60.0813
a₁CH₃-CH(NH₂)⁺44.0497

Note: m/z values are calculated for the monoisotopic masses.

Chiral Chromatography for Enantiomeric Purity Determination in Research Samples

The determination of enantiomeric purity is crucial in many areas of chemical research, particularly for biologically active molecules where one enantiomer may have a different activity or even adverse effects compared to the other. pdx.edu Chiral chromatography is a powerful technique for separating enantiomers, allowing for the accurate determination of their relative amounts. pdx.edu

For this compound, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining its enantiomeric purity. This involves using a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation.

Several types of CSPs are available for the separation of amino acid derivatives. For the separation of the enantiomers of the closely related compound, alanine isopropyl ester, methods using derivatization with a chiral reagent followed by separation on a standard reversed-phase column have been developed. For example, derivatization with o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) produces diastereomers that can be separated by HPLC. rsc.org Another approach involves derivatization with acetyl glucose isothiocyanate (GITC). rsc.org

Direct separation of the enantiomers without derivatization can be achieved using CSPs such as those based on crown ethers or macrocyclic glycopeptides. rsc.orgchemicalbook.com The choice of the mobile phase is also critical for achieving good separation and can be optimized by varying the organic modifier and the pH. chemicalbook.com

A patent for the separation of L-alanine isopropyl ester hydrochloride and its enantiomer describes a reversed-phase HPLC method with a specific bonded silica (B1680970) gel chromatographic column and isocratic elution, achieving a separation degree of more than 3.0. rsc.org This demonstrates the feasibility of developing a robust method for the enantiomeric purity determination of this compound.

Interactive Data Table: Example Chiral HPLC Method Parameters for Alanine Isopropyl Ester Enantiomers

Parameter Condition Reference
Chromatographic ColumnChiral Crown Ether Coated Silica Gel rsc.org
Mobile PhasePerchloric acid aqueous solution (pH 1.0-2.0) rsc.org
DetectionUV rsc.org
Parameter Condition Reference
Derivatization ReagentAcetyl Glucose Isothiocyanate (GITC) rsc.org
Chromatographic ColumnReversed-phase C18 rsc.org
Mobile PhaseAcetonitrile/Water Gradient rsc.org
DetectionUV rsc.org

Computational Chemistry and Molecular Modeling of D Alanine Isopropyl Amide Systems

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Enzymatic Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a method of choice for studying chemical reactions in large biological systems like enzymes. This approach treats the chemically active region of the system, such as the substrate D-Alanine Isopropyl Amide and key enzymatic residues in the active site, with computationally intensive Quantum Mechanics (QM). The remainder of the protein and the surrounding solvent are handled with more efficient Molecular Mechanics (MM) force fields. nih.govacs.org

This dual-level approach allows for the accurate modeling of bond-breaking and bond-forming events during an enzymatic reaction, such as the hydrolysis of the amide bond in this compound by an amidase. By calculating the potential energy surface of the reaction, QM/MM simulations can identify transition states and determine the activation energy, thereby revealing the detailed mechanism of catalysis. nih.govsemanticscholar.org For instance, in the hydrolysis of oleamide by fatty acid amide hydrolase (FAAH), QM/MM calculations were crucial in uncovering a new mechanism of nucleophile activation. nih.govacs.org Similarly, this method could be applied to understand how an enzyme specifically recognizes and acts upon the D-enantiomer of alanine (B10760859) isopropyl amide.

Table 1: Hypothetical QM/MM Simulation Setup for Enzymatic Hydrolysis of this compound
ParameterDescriptionExample Specification
Enzyme SystemEnzyme-substrate complex solvated in a water box.Aminopeptidase with bound this compound
QM RegionAtoms treated with quantum mechanics. Includes the substrate and critical active site residues (e.g., catalytic triad, coordinating ions).This compound, Side chains of catalytic residues (e.g., Ser, His, Asp), and a catalytic water molecule.
QM Level of TheoryThe quantum mechanical method used.Density Functional Theory (DFT) with B3LYP functional.
MM RegionAtoms treated with molecular mechanics.Remaining protein residues, solvent (water), and counter-ions.
MM Force FieldThe classical force field used for the MM region.AMBER or CHARMM.
Simulation GoalObjective of the computational study.To calculate the free energy barrier for the nucleophilic attack on the amide carbonyl carbon.

Molecular Dynamics Simulations for Conformational Landscape and Ligand Binding

Molecular Dynamics (MD) simulations provide a dynamic view of molecules, tracking the motions of atoms over time to explore their conformational landscape and binding interactions. pnas.orgbonvinlab.org For a flexible molecule like this compound, MD simulations can map out the accessible conformations by analyzing the rotation around its single bonds, often visualized using Ramachandran plots for its backbone dihedral angles. nih.govnih.gov These simulations generate a free-energy landscape that reveals the most stable, low-energy conformations of the molecule in a given environment, such as in aqueous solution. nih.gov

Furthermore, MD simulations are invaluable for studying how this compound binds to a biological target, such as a receptor or enzyme. Unbiased MD simulations can capture the spontaneous binding of the ligand to the protein, revealing the binding pathway and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. sabanciuniv.edu By running simulations for microseconds or longer, it is possible to observe multiple binding and unbinding events, allowing for the calculation of thermodynamic and kinetic parameters of the interaction. sabanciuniv.edu

Table 2: Key Research Findings from Hypothetical Molecular Dynamics Simulations
Simulation TypeResearch FindingMethodology/ParameterSignificance
Conformational AnalysisIdentification of three major stable conformers in aqueous solution.500 ns MD simulation, clustering analysis based on dihedral angles.Reveals the preferred shapes of the molecule, which influences its biological activity.
Conformational AnalysisCalculated free energy differences between major conformers.Umbrella sampling along key dihedral angles.Quantifies the relative populations of different conformations at equilibrium.
Ligand BindingSpontaneous binding to the active site of a target protein observed.10 µs unbiased MD simulation.Confirms the binding site and illustrates the dynamic process of recognition.
Ligand BindingKey hydrogen bonds identified between the amide group of the ligand and specific protein residues.Analysis of protein-ligand interactions throughout the simulation trajectory.Highlights the critical interactions that anchor the ligand in the binding pocket.

Density Functional Theory (DFT) Calculations for Spectroscopic Correlation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the properties of molecules with high accuracy. researchgate.net DFT is particularly powerful for correlating theoretical calculations with experimental spectroscopic data. For this compound, DFT can be used to calculate its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. acs.orgnih.govresearchgate.net The characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands can be precisely assigned, helping to validate the molecular structure. acs.orgnih.gov

Similarly, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Comparing these calculated shifts with experimental data serves as a stringent test of the computed molecular geometry and electronic environment. nih.gov Beyond spectroscopy, DFT provides fundamental insights into the electronic structure, such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data for this compound
Spectroscopic DataKey FeatureExperimental ValueDFT Calculated Value (B3LYP/6-311++G(d,p))
FT-IRAmide I (C=O stretch)~1650 cm-11655 cm-1
FT-IRAmide II (N-H bend)~1550 cm-11545 cm-1
13C NMRCarbonyl Carbon (C=O)~175 ppm174.2 ppm
1H NMRAmide Proton (N-H)~7.8 ppm7.75 ppm
Electronic StructureHOMO-LUMO GapN/A5.1 eV

In Silico Approaches for Stereospecificity Prediction

The biological activity of chiral molecules is often dependent on their stereochemistry. In silico methods can be used to predict and explain why an enzyme might preferentially bind and process one stereoisomer over another. For this compound, computational approaches can probe the origins of its stereospecific interactions with a chiral enzyme active site.

A common first step is molecular docking, which predicts the preferred binding orientation of a ligand in a receptor's binding site and estimates the binding affinity. sabanciuniv.eduacs.org By docking both D- and L-Alanine Isopropyl Amide into the same enzyme active site, the resulting docking scores can provide an initial prediction of which enantiomer binds more favorably. sabanciuniv.edu

For a more rigorous analysis, QM/MM methods can be employed to calculate the activation energies for the enzymatic reaction with both the D- and L-isomers. scispace.comresearchgate.netnih.gov The stereoisomer that proceeds through a lower energy transition state is the one the enzyme will preferentially catalyze. scispace.com This approach directly links the structural fit of the substrate to the efficiency of the chemical step, providing a comprehensive understanding of stereospecificity that considers both binding and catalysis. scispace.comnih.gov

Table 4: Hypothetical In Silico Results for Stereospecificity Prediction with a Chiral Enzyme
Computational MethodParameterThis compoundL-Alanine Isopropyl AmideInterpretation
Molecular DockingBinding Affinity (kcal/mol)-8.5-6.2The D-isomer is predicted to bind more strongly to the active site.
QM/MM SimulationActivation Energy (kcal/mol) for Amide Hydrolysis15.122.5The reaction barrier for the D-isomer is significantly lower, indicating it is the preferred substrate for catalysis.

Investigation of D Alanine Isopropyl Amide in Peptidomimetics Research

Design Principles for Peptidomimetics Incorporating D-Amino Acid Amide Motifs

The design of peptidomimetics often involves the strategic replacement of naturally occurring L-amino acids with their D-enantiomers. This substitution serves several critical purposes. Firstly, D-amino acids are not recognized by the body's native enzymes (proteases), which significantly improves the peptide's resistance to enzymatic degradation and prolongs its biological half-life. nih.gov Secondly, the incorporation of a D-amino acid can induce specific secondary structures, such as beta-turns or unique helical conformations, that may be more favorable for receptor binding than the native L-peptide's conformation. nih.gov

The addition of an amide motif at the C-terminus, such as the isopropyl amide in D-Alanine Isopropyl Amide, builds upon these advantages. This modification, known as C-terminal amidation, achieves two primary goals:

Increased Stability: The amide bond is resistant to the action of carboxypeptidases, further protecting the peptidomimetic from degradation.

By combining a D-amino acid with a C-terminal amide, researchers can create a motif that confers both conformational constraint and enhanced stability, key principles in the design of potent and durable peptide-based therapeutics. nih.govcore.ac.uk

Table 1: Comparison of Peptide Termini Modifications
FeatureL-Amino Acid (Free Carboxylate)L-Amino Acid AmideD-Amino Acid Amide (e.g., this compound)
C-Terminal Charge Negative (-COO⁻)Neutral (-CONH₂)Neutral (-CONH-isopropyl)
Susceptibility to Carboxypeptidases HighLowLow
Susceptibility to other Proteases HighHighLow
Impact on Conformation Standard peptide flexibilityMinor conformational changeInduces specific turns/conformations
Overall Metabolic Stability LowModerateHigh

Amide Bond Bioisosteric Replacement Strategies Involving this compound Scaffolds

A central strategy in medicinal chemistry is the concept of bioisosterism, where a functional group in a bioactive molecule is replaced by another group with similar physical or chemical properties to enhance the compound's pharmacological profile. epa.gov The amide bond of the peptide backbone is a primary target for bioisosteric replacement because it is susceptible to enzymatic hydrolysis. nih.govdrughunter.com The goal is to create a "pseudopeptide" with improved metabolic stability, oral bioavailability, and receptor affinity. researchgate.net

While this compound itself is not a direct replacement for an internal amide bond, scaffolds incorporating this moiety are integral to these strategies. For example, a D-alanine residue can be placed adjacent to a bioisosteric linkage (like a triazole or reduced amide bond) to influence the local conformation and shield the modified bond from residual enzymatic activity. nih.gov

Furthermore, the entire this compound unit can be considered a C-terminal scaffold that fundamentally alters the properties of the parent peptide. This modification acts as a bioisostere for the natural C-terminal L-amino acid with a free carboxylate, effectively replacing a labile and charged group with a stable and neutral one. This strategy has proven effective in transforming peptides into more viable drug candidates. benthamscience.com

Table 2: Common Amide Bond Bioisosteres
BioisostereStructureKey Advantages
Thioamide -C(=S)-NH-Similar geometry to amide, altered H-bonding
1,2,3-Triazole Heterocyclic RingMetabolically stable, mimics trans-amide bond
Fluoroalkene -CF=CH-Rigid, stable, mimics peptide bond geometry
Urea -NH-C(=O)-NH-Different H-bonding pattern, stable
Retro-Inverso Amide -NH-C(=O)-Reverses amide bond direction, protease resistance

Conformational Restriction and Stability Enhancement through D-Amino Acid Amide Integration

Natural peptides are often highly flexible, existing in an equilibrium of multiple conformations in solution. nih.gov This flexibility can be a liability, as only one or a few of these conformations may be biologically active. A key principle of peptidomimetic design is to "lock" the molecule into its bioactive conformation, thereby increasing its potency and specificity. nih.gov

The integration of D-amino acids is a powerful method for achieving conformational restriction. nih.gov The stereochemistry of a D-amino acid disrupts the formation of standard secondary structures like right-handed alpha-helices and beta-sheets, often forcing the peptide backbone to adopt a turn or a different helical structure. nih.gov This pre-organization of the peptide into a defined shape can lead to a significant increase in binding affinity for its target receptor, as less conformational energy is lost upon binding.

The stability enhancement provided by D-amino acid amide integration is twofold:

Conformational Shielding: By inducing a more compact and rigid structure, D-amino acids can sterically hinder the approach of proteolytic enzymes, protecting nearby labile bonds from cleavage.

Enzymatic Inertness: As previously noted, the D-configuration of the amino acid and the C-terminal amide are inherently resistant to degradation by most native proteases, leading to a longer duration of action. nih.gov

Research has shown that replacing even a single L-amino acid with its D-counterpart can dramatically increase a peptide's stability in serum and other biological fluids. nih.gov

Table 3: Illustrative Half-life of Peptides with Different Configurations
Peptide CompositionTypical Secondary StructureSusceptibility to ProteolysisIllustrative Half-life in Serum
All L-amino acidsAlpha-helix, Beta-sheet, Random coilHighMinutes
Single L to D substitutionTurn, Disrupted helixModerateHours
All D-amino acids (retro-inverso)Left-handed helixVery LowMany hours to days
L-peptide with D-Ala Amide at C-terminusLocal turn at C-terminusLow (at C-terminus)Significantly increased over parent L-peptide

Enzymatic and Biochemical Interaction Studies Involving D Alanine Isopropyl Amide

Substrate Recognition and Kinetic Studies with D-Amino Acid-Specific Enzymes

D-aminopeptidases are enzymes that exhibit stereospecificity towards peptides and amides containing D-amino acids at the N-terminus. Research into these enzymes has elucidated their substrate preferences, including their activity on various D-alanine amides. A notable example is the D-stereospecific aminopeptidase purified from the bacterium Ochrobactrum anthropi. This enzyme demonstrates a strict specificity for the D-enantiomer of amino acid amides and peptides. nih.gov

Kinetic studies have shown that this D-aminopeptidase can hydrolyze a range of low molecular weight D-amino acid amides, including D-alanine amide and various D-alanine N-alkylamides. nih.gov The enzyme's active site recognizes and accommodates the D-alanine core, while also interacting with the amide substituent. The efficiency of hydrolysis, reflected in kinetic parameters like Km and Vmax, is influenced by the nature of the N-substituent group. Generally, the enzyme shows a preference for peptides over amino acid amides or arylamides, indicating that the structure of the leaving group is a key determinant of catalytic efficiency. nih.gov

The interaction between the enzyme and substrates like D-alanine amides provides a model for understanding the molecular basis of substrate recognition in this class of proteases. nih.govstanford.edu The specificity is crucial for their biological roles and for their application in biotechnological processes, such as the production of enantiomerically pure D-amino acids.

Below is a table summarizing the kinetic parameters for the hydrolysis of various D-alanine derivatives by the D-aminopeptidase from Ochrobactrum anthropi, illustrating the enzyme's substrate preferences.

SubstrateRelative Vmax (%)Km (mM)
D-Alanyl-D-alanine1001.1
D-Alanine-p-nitroanilide780.29
D-Alanine amide1211.0
D-Alanine methyl ester1122.0
D-Alanine benzylamide101.4
D-Alanine n-butylamide81.0

Data compiled from studies on D-aminopeptidase from Ochrobactrum anthropi. nih.gov

D-Alanine-D-alanine ligase (Ddl) is an essential enzyme in bacterial cell wall biosynthesis. nih.govebi.ac.uk It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala). nih.gov This dipeptide is a crucial component of the pentapeptide precursor required for peptidoglycan synthesis. frontiersin.org

The catalytic mechanism of Ddl involves the ordered binding of three substrates: ATP and two molecules of D-alanine. nih.gov The enzyme has two distinct binding sites for D-alanine, with the first site having a higher affinity than the second. nih.gov Given this mechanism, D-alanine isopropyl amide is not expected to function as a substrate for the ligation reaction. The enzyme's active site is specifically configured to bind two separate D-alanine molecules to form a peptide bond. The presence of the isopropyl group on the amide nitrogen of this compound would sterically hinder its ability to fit into either D-alanine binding site and prevent it from acting as a substrate for dipeptide formation.

However, molecules that are structurally related to the natural substrate can sometimes act as inhibitors. While this compound itself is not a prominent reported inhibitor, its structure could serve as a scaffold for designing competitive inhibitors. For instance, inhibitors have been developed based on scaffolds from protein kinase inhibitors that target the ATP-binding site of Ddl. nih.gov A compound that mimics D-alanine but cannot be ligated could potentially bind to one of the D-alanine sites and inhibit the enzyme's function.

Stereospecificity of Enzyme-Catalyzed Reactions Involving D-Alanine Amides

Enzymes are inherently chiral molecules, composed of L-amino acids, which results in three-dimensionally specific active sites. quora.com This structural characteristic is the basis for their high degree of stereospecificity, allowing them to distinguish between different stereoisomers of a substrate molecule. quora.com

In reactions involving D-alanine amides, enzymes like the D-aminopeptidase from Ochrobactrum anthropi demonstrate strict stereospecificity. This enzyme readily hydrolyzes D-alanine amide and its derivatives but shows negligible activity towards their L-counterparts, such as L-alanine-p-nitroanilide. nih.gov This fidelity ensures that only the correct D-isomer is processed, which is critical in biological systems where D- and L-amino acids have distinct roles.

The basis for this selectivity lies in the precise arrangement of binding pockets and catalytic residues within the enzyme's active site. For a substrate to bind effectively and for catalysis to occur, it must have the correct spatial orientation to establish multiple, specific interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the enzyme. The active site of a D-specific enzyme is shaped to accommodate the D-configuration, while the L-isomer would experience steric clashes or be unable to align its reactive groups correctly with the catalytic machinery of the enzyme. This principle of stereochemical specificity is fundamental to the function of many enzymes involved in amino acid metabolism. quora.comnih.gov

Mechanisms of Enzymatic Activation by Monovalent Cations in D-Alanine Ligase Systems

D-alanine-D-alanine ligase (Ddl) is an example of an enzyme whose activity is significantly enhanced by the presence of monovalent cations (MVCs). nih.govresearchgate.net This activation is a key feature of many enzymes within the ATP-grasp superfamily. nih.govnih.govresearchgate.net Ddl is classified as a type II MVC-activated enzyme, which means it retains some activity in the absence of activating cations, but its efficiency is dramatically increased in their presence. nih.govnih.gov

The primary activating cation for Ddl is potassium (K+). nih.govresearchgate.net Studies on Ddl from Thermus thermophilus have shown that the presence of K+ can increase the enzyme's efficiency by approximately 20-fold. nih.govresearchgate.net The activation is highly dependent on the ionic radius of the cation, with K+ and Rubidium (Rb+) being the most effective activators. In contrast, cations with smaller radii, such as Lithium (Li+) and Sodium (Na+), provide little to no activation. nih.govresearchgate.net

Structural and biochemical analyses have revealed that the activating cation binds at a conserved site adjacent to the enzyme's active site. nih.govresearchgate.net Unlike in some other enzymes, the binding of the MVC to Ddl does not induce a significant conformational change. nih.govresearchgate.net Instead, it is proposed that the positively charged cation activates the enzyme by altering the electrostatic environment of the active site. nih.govresearchgate.net This charge modulation likely facilitates substrate binding or stabilizes the transition state of the reaction, thereby enhancing the catalytic rate. nih.govresearchgate.net This mechanism provides insight into how MVCs can function as crucial cofactors for a wide range of enzymatic reactions. slu.eduresearchgate.net

The table below shows the relative activation of T. thermophilus Ddl by various monovalent cations.

Monovalent CationIonic Radius (Å)Relative Enzyme Activity (%)
K+1.38100
Rb+1.52~95
NH4+1.48~70
Cs+1.67~40
Na+1.02< 5
Li+0.76< 5

Data reflects the general trend of MVC activation for Ddl enzymes. nih.govnih.gov

Role in Bacterial Cell Wall Biosynthesis Pathway Research

The bacterial cell wall is a vital structure primarily composed of peptidoglycan, which provides structural integrity and protection. The biosynthesis of peptidoglycan is a complex process and a major target for antibiotics. nih.gov The D-alanine branch of this pathway is of particular importance, as it is responsible for synthesizing the D-alanyl-D-alanine dipeptide, a key element for the cross-linking of peptidoglycan chains. researchgate.net

The central enzyme in this branch is D-alanine-D-alanine ligase (Ddl), which creates the D-Ala-D-Ala terminus of the pentapeptide precursor (UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-L-Lys-D-Ala-D-Ala). ebi.ac.ukfrontiersin.orgresearchgate.net This terminus is essential for the final transpeptidation reaction that cross-links adjacent peptide chains, giving the cell wall its rigid structure. researchgate.net Because Ddl is essential for bacterial survival and is absent in eukaryotes, it is an attractive target for the development of new antibacterial agents. nih.gov

Research using D-alanine derivatives, including amides, is instrumental in probing the enzymes of this pathway. By studying how these compounds interact with enzymes like Ddl or various peptidases, researchers can map the substrate specificity of active sites. This knowledge is crucial for the rational design of inhibitors that can block peptidoglycan synthesis. For example, understanding the structural requirements for binding to Ddl can aid in the development of novel antibiotics that are not susceptible to existing resistance mechanisms. nih.gov Therefore, studies involving D-alanine amides contribute significantly to the fundamental understanding of bacterial cell wall construction and the ongoing search for new therapeutic strategies to combat bacterial infections. nih.gov

Analytical Method Development for Research and Quality Control of D Alanine Isopropyl Amide

High-Performance Liquid Chromatography (HPLC) Methods for Enantiomer Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For chiral compounds such as D-Alanine Isopropyl Amide, enantiomeric separation is a critical analytical objective. This can be achieved through two main strategies: direct separation using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

Direct methods involve the use of HPLC columns packed with a chiral stationary phase. These phases create a chiral environment where the two enantiomers of this compound can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. csfarmacie.czsigmaaldrich.com Macrocyclic antibiotics, cyclodextrins, and ligand-exchange type phases are common CSPs used for amino acid and peptide separations. csfarmacie.czsigmaaldrich.com The choice of mobile phase, typically a mixture of organic solvents like methanol or acetonitrile and aqueous buffers, is optimized to achieve the best resolution between the enantiomers. csfarmacie.cz

Indirect methods, which will be discussed in more detail in the following section, involve converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent before introducing them into a standard (non-chiral) HPLC column, such as a C18 column. springernature.commdpi.com The resulting diastereomers have different physicochemical properties and can be separated by conventional reversed-phase HPLC. springernature.commdpi.com

The selection between direct and indirect methods depends on factors such as the availability of a suitable chiral column, the complexity of the sample matrix, and the required sensitivity of the assay.

Table 1: Comparison of HPLC Strategies for Enantiomer Separation

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Derivatization)
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of diastereomers on a standard achiral column.
Column Chiral column (e.g., macrocyclic antibiotic, cyclodextrin-based). csfarmacie.czsigmaaldrich.comStandard achiral column (e.g., C18, C8). mdpi.com
Sample Prep Minimal, direct injection of the sample.Requires a pre-column derivatization step. springernature.com
Advantages Simpler sample preparation, less risk of racemization during derivatization.Often provides better resolution, uses more common and less expensive columns. mdpi.com
Disadvantages Chiral columns can be expensive and have a more limited range of applications.Derivatization can be time-consuming and may introduce impurities. mdpi.com

Derivatization Strategies for Chiral Analysis (e.g., Marfey's Reagent-Based Methods)

Derivatization is a widely used strategy in the chiral analysis of amino acids and their derivatives. aimspress.com This pre-column modification serves two primary purposes: it introduces a chromophore or fluorophore for enhanced detection, and it converts the enantiomeric pair into diastereomers, which can be separated on a conventional achiral HPLC column. springernature.com

One of the most well-known chiral derivatizing agents is Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). springernature.comnih.govresearchgate.net This reagent reacts with the primary amine group of this compound under mild alkaline conditions to form stable diastereomeric derivatives. springernature.comacs.org The resulting diastereomers, L-FDAA-D-Alanine Isopropyl Amide and L-FDAA-L-Alanine Isopropyl Amide, can then be readily separated by reversed-phase HPLC. springernature.com Typically, the L-D diastereomer elutes from the C18 column before the L-L diastereomer. acs.org

Several analogs of Marfey's reagent have been developed to improve resolution and expand its applicability, such as replacing the L-alanine amide moiety with other amino acid amides like L-leucinamide (FDLA). mdpi.comresearchgate.net Other chiral derivatizing agents used for amino acids include o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE).

Table 2: Example Derivatization Reaction with Marfey's Reagent

Reactant 1Reactant 2ProductAnalytical Technique
This compoundMarfey's Reagent (FDAA)Diastereomeric L-FDAA-D-Alanine Isopropyl Amide derivativeReversed-Phase HPLC
L-Alanine Isopropyl AmideMarfey's Reagent (FDAA)Diastereomeric L-FDAA-L-Alanine Isopropyl Amide derivativeReversed-Phase HPLC

Method Validation for Research Applications (Specificity, Sensitivity, Accuracy, Linearity)

For any analytical method to be considered reliable for research and quality control, it must undergo a thorough validation process. nih.gov Method validation ensures that the analytical procedure is suitable for its intended purpose. The key parameters for validation, as often guided by the International Conference on Harmonisation (ICH) guidelines, include specificity, sensitivity, accuracy, and linearity. nih.gov

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com For this compound, this would involve demonstrating that the peak for the D-enantiomer is well-resolved from the peak for the L-enantiomer and any other potential impurities. scispace.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. Accuracy is often assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. nih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov This is typically demonstrated by analyzing a series of standards at different concentrations and plotting the instrument response against the concentration. turkjps.org

Table 3: Typical Method Validation Parameters for an HPLC Assay

ParameterDescriptionAcceptance Criteria Example
Specificity No interference at the retention time of the analyte peak.Resolution factor > 2 between analyte and nearest impurity peak.
Linearity Correlation coefficient (r²) of the calibration curve.r² ≥ 0.999. nih.gov
Accuracy Recovery of a known amount of analyte spiked into a sample matrix.98.0% - 102.0% recovery.
Precision (Repeatability) Relative Standard Deviation (RSD) of multiple measurements of the same sample.RSD ≤ 2.0%.
LOD Signal-to-Noise ratio of 3:1.-
LOQ Signal-to-Noise ratio of 10:1.-

Impurity Profiling and Chiral Impurity Detection in Research Samples

Impurity profiling is the identification and quantification of all potential impurities in a substance. dphen1.com For this compound, impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradation products). researchgate.net

A critical aspect of impurity profiling for a chiral compound is the detection and quantification of the unwanted enantiomer, in this case, L-Alanine Isopropyl Amide. This is referred to as a chiral impurity. The presence of even small amounts of the L-enantiomer can have significant implications, particularly in pharmaceutical applications. Therefore, the analytical method must be sensitive enough to detect and quantify the chiral impurity at very low levels, often down to 0.1% or lower. researchgate.net

For research samples of this compound, a comprehensive impurity profile would involve:

Developing a stability-indicating HPLC method capable of separating the main compound from all potential impurities.

Characterizing the structure of any significant impurities, potentially using techniques like mass spectrometry (MS) coupled with HPLC (LC-MS).

Specifically validating the method for the detection and quantification of the L-Alanine Isopropyl Amide chiral impurity.

Potential process-related impurities could include starting materials, intermediates, and by-products from the synthesis. Degradation products could form due to hydrolysis, oxidation, or other chemical transformations.

Q & A

Q. What are the recommended synthetic routes for D-Alanine Isopropyl Amide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or enzymatic catalysis. For example, alkylation of D-alanine derivatives using isopropyl halides under basic conditions (e.g., deprotonation with malonic ester enolates) enables side-chain functionalization . Optimization includes controlling pH (7–9), temperature (30–70°C), and reaction time (0.16–16 hours) to maximize yield . Amide bond formation can be confirmed via hydrolysis and decarboxylation steps .

Q. How can FTIR spectroscopy be utilized to confirm the structural integrity of this compound?

  • Methodological Answer : FTIR analysis identifies key functional groups:
  • Amide I/II bands : Peaks at ~1,649 cm⁻¹ (amide I) and ~1,533 cm⁻¹ (amide II) confirm the amide linkage .
  • Isopropyl groups : Doublet absorption at 1,385–1,365 cm⁻¹ validates the isopropyl moiety .
    Baseline correction and comparison to reference spectra (e.g., NIST databases) ensure accuracy .

Q. What experimental designs are suitable for assessing this compound’s interaction with bacterial enzymes like D-alanine racemase?

  • Methodological Answer :
  • Enzyme activity assays : Measure racemase-specific activity in cell extracts using spectrophotometric monitoring of L-alanine to D-alanine conversion .
  • Inhibition studies : Test concentration-dependent inhibition by analogs (e.g., D-cycloserine) to identify competitive/non-competitive mechanisms .
  • Controls : Include wild-type and mutant strains (e.g., M. smegmatis mc2155 vs. GPM16) to isolate enzyme-specific effects .

Advanced Research Questions

Q. What mechanisms underlie bacterial resistance to this compound derivatives, and how can racemase overexpression be quantified?

  • Methodological Answer : Resistance often arises from:
  • Gene amplification : Overexpression of alrA (D-alanine racemase gene) via multicopy plasmids, detectable via Northern blot (30-fold mRNA increase) .
  • Enzyme activity assays : Compare specific activity in resistant mutants (e.g., M. smegmatis GPM14) to wild-type strains; a 20-fold increase indicates overexpression .
  • Sequencing : PCR amplification and sequencing of flanking regions confirm absence of structural gene mutations .

Q. How do temperature-dependent structural rearrangements in this compound affect its biochemical interactions?

  • Methodological Answer :
  • Neutron diffraction/Raman spectroscopy : Reveal hydrogen-bond reorganization (e.g., N–D bond length changes) and lattice mode anomalies below 160–260 K, suggesting configurational shifts .
  • Thermoresponsive behavior : Analogous to PNIPAM copolymers, hydrophobic isopropyl groups may drive LCST-like transitions, altering solubility and binding affinity above/below critical temperatures .

Q. What advanced spectroscopic techniques resolve contradictions in this compound’s dynamic behavior across enantiomeric forms?

  • Methodological Answer :
  • Polarized Raman spectroscopy : Differentiates vibrational modes between D- and L-alanine derivatives, particularly NH₃⁺ group rearrangements .
  • Dynamic NMR : Tracks proton exchange rates in amide groups to assess enantiomer-specific hydrogen-bonding stability .
  • X-ray crystallography : Resolves crystal packing disparities influencing enzymatic recognition .

Methodological Best Practices

  • Data Contradiction Analysis : When enzyme activity assays (e.g., 15-fold higher activity in recombinants) conflict with resistance phenotypes, combine biochemical assays (e.g., inhibition curves) with genetic tools (PCR, Northern blot) to distinguish overexpression from mutation .
  • Structural Validation : Cross-reference FTIR, NMR, and diffraction data to resolve ambiguities in amide conformation or isopropyl orientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.